

Spectroscopic Profile of N-Methylbenzamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide, a simple amide derivative of benzoic acid, serves as a fundamental structural motif in numerous organic compounds and finds applications in various fields of chemical research and development. An unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and structural elucidation of more complex molecules. This technical guide provides a comprehensive overview of the spectroscopic data of **N-Methylbenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility and accuracy in data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **N-Methylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.65-7.72	m	2H	Ar-H (ortho)
7.30-7.44	m	3H	Ar-H (meta, para)
6.27	br s	1H	N-H
2.93	d, J = 4.5 Hz	3H	N-CH₃

Table 1: ¹H NMR spectral data of **N-Methylbenzamide**.[1]

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
168.3	C=O (Amide)
134.6	Ar-C (quaternary)
131.4	Ar-CH (para)
128.6	Ar-CH (meta)
126.9	Ar-CH (ortho)
26.9	N-CH ₃

Table 2: ¹³C NMR spectral data of **N-Methylbenzamide**.[1]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretch
~3060	Medium	Aromatic C-H stretch
~1640	Strong	C=O stretch (Amide I)
~1540	Strong	N-H bend (Amide II)
~1480, 1450	Medium	Aromatic C=C stretch
~700, 750	Strong	Aromatic C-H bend (out-of- plane)

Table 3: Key IR absorption bands for **N-Methylbenzamide**.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
135	100	[M] ⁺ (Molecular ion)
105	~80	[C ₆ H₅CO] ⁺
77	~60	[C ₆ H ₅] ⁺
51	~30	[C ₄ H ₃]+

Table 4: Major mass spectral fragments of N-Methylbenzamide.[2][3]

Experimental Protocols NMR Spectroscopy

Sample Preparation:

- Weigh 10-20 mg of N-Methylbenzamide for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



- Gently agitate the vial until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.[4]
- ¹H NMR Acquisition:
 - Lock onto the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Use a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Co-add 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use the same sample after ¹H NMR acquisition.
 - Acquire the spectrum with proton decoupling.
 - Use a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
 - Co-add 1024 or more scans to achieve a good signal-to-noise ratio.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.



- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

- Grind a small amount (1-2 mg) of N-Methylbenzamide with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a dilute solution of N-Methylbenzamide (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:



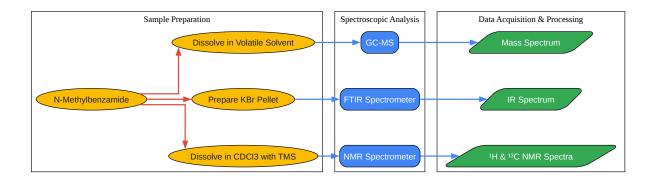
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
 - o Injector Temperature: 250 °C.
 - o Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.

Data Analysis:

- The total ion chromatogram (TIC) will indicate the retention time of **N-Methylbenzamide**.
- The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular ion and fragmentation pattern.
- A library search (e.g., NIST) can be performed for confirmation.

Visualizations

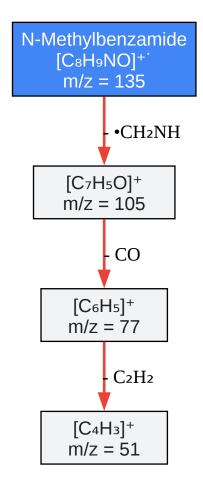




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Caption: Experimental workflow for the spectroscopic analysis of **N-Methylbenzamide**.





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Caption: Proposed mass fragmentation pathway for **N-Methylbenzamide** under electron ionization.

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